N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and isoxazole moieties.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant activity against various cancer cell lines . These compounds have also been evaluated for their antitubercular activity, with some showing selective inhibition of Mycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been found to exhibit antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell growth and proliferation.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction , indicating that these properties have been considered in their development.
Result of Action
Similar compounds have shown significant activity against various cancer cell lines , suggesting that they may induce cellular changes that inhibit cell growth and proliferation.
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out in environmentally friendly solvents , indicating a consideration for environmental impact in their production.
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, which can lower the Michaelis constant for acetylated substrates .
Cellular Effects
In terms of cellular effects, N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide has been shown to have significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that this compound may have a selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) .
Molecular Mechanism
It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of an aminothiazole derivative with an appropriate isoxazole precursor under reflux conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and catalysts like ethyl 2-chloro-3-oxobutanoate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method improves the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly against leukemia and prostate cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazo[2,1-b]thiazole compound with antineoplastic properties.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide stands out due to its unique combination of imidazo[2,1-b]thiazole and isoxazole moieties, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific enzymes and its broad-spectrum antimicrobial and anticancer activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14(13-4-5-16-21-13)17-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)18-12/h1-9H,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPWHVAUSDELLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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